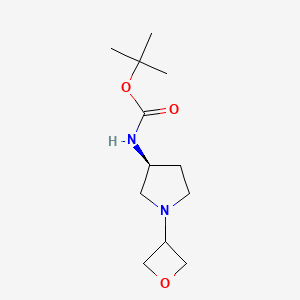

(S)-叔丁基 1-(氧杂环丁-3-基)吡咯烷-3-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve various strategies, including one-pot synthesis and telescoped sequences. For instance, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product in about 50% overall isolated yield and >97% purity . This suggests that similar methodologies could potentially be applied to the synthesis of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the presence of various functional groups influencing the overall molecular geometry and properties. For example, crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were obtained and analyzed, revealing an orientation of the carbamate and amide groups that add up to display an electric dipole moment . This information can be useful in predicting the molecular structure and behavior of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can involve various interactions, such as hydrogen bonding and π-cyclizations. For instance, the formation of hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners was observed in the crystal structure of a related compound . Additionally, silver-catalyzed π-cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates were controlled by counterion and additive optimization, leading to different products . These findings could provide insights into the potential chemical reactions involving "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by their molecular structure and the presence of various substituents. For example, the stability of pyrrolidine nitroxides with tert-butyl substituents to bioreduction was studied, showing excellent stability with no evidence for additional large hyperfine couplings in the EPR spectra . This suggests that the tert-butyl group can confer stability to the compound, which could be relevant for the physical and chemical properties of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

科学研究应用

合成与发展

- (Li 等人,2012) 讨论了一种相关化合物的实用且可扩展的合成方法,展示了其在淋巴细胞功能相关抗原 1 抑制剂制造中的应用。该合成涉及从易得原料开始的高效一步法、两步缩合序列。

药物中间体

- (耿敏,2010) 设计了一种高效的七步法合成重要药物中间体,包括叔丁基吡咯烷-3-基甲基氨基甲酸酯,以衣康酸酯为原料。该工艺以其简单、经济、环保而著称。

分子结构分析

- (Weber 等人,1995) 检查了一种类似的化合物以了解其分子结构和分子内氢键,有助于了解三取代吡咯烷-2-酮结构。

光催化应用

- (Wang 等人,2022) 报道了与相关化合物的光催化胺化 o-羟基芳基烯胺酮,建立了在温和条件下组装 3-氨基色酮的新途径。

不对称合成

- (Zhang 等人,2022) 专注于使用氧杂环丁不对称化不对称合成手性吡咯烷,该方法与 (S)-叔丁基 1-(氧杂环丁-3-基)吡咯烷-3-基氨基甲酸酯等化合物相关。

表征技术

- (Aouine 等人,2016) 利用 2D 异核 NMR 实验对类似化合物进行结构表征,证明了先进技术在理解这些化学物质中的重要性。

安全和危害

This compound is intended for R&D use only and not for medicinal, household or other use . It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be breathed in or come in contact with skin or eyes . It should be stored in a cool place, protected from sunlight . If swallowed, inhaled, or in contact with eyes or clothing, or if exposure or concern arises, a poison center or doctor should be contacted immediately .

属性

IUPAC Name |

tert-butyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYBTYBAKOMBTP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016568.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)-2-pyrrolidinone](/img/structure/B3016572.png)

![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)